A Technical Guide to 3-(4-Nitrophenyl)propionyl Chloride for Researchers
A Technical Guide to 3-(4-Nitrophenyl)propionyl Chloride for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propionyl chloride, a valuable reagent in synthetic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, a general synthesis protocol, and explores its potential applications.
Core Compound Identification
Chemical Name: 3-(4-Nitrophenyl)propionyl chloride CAS Number: 107324-93-6[1] Molecular Formula: C₉H₈ClNO₃[1] Molecular Weight: 213.62 g/mol [1]
Physicochemical and Safety Data
Table 1: Physicochemical Properties of 3-(4-Nitrophenyl)propanoic Acid (CAS: 16642-79-8)
| Property | Value |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 163-166 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in hot water and ethanol |
Table 2: General Safety and Hazard Information for Acyl Chlorides
| Hazard Class | Description | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |
| Water-Reactive | Reacts violently with water, releasing toxic and corrosive gases (HCl). | Keep away from moisture. Handle under inert atmosphere. |
| Irritant | May cause respiratory irritation. | Use in a well-ventilated area or under a fume hood. |
| Flammable | May be flammable, though specific data for this compound is unavailable. | Keep away from heat, sparks, and open flames. |
Note: The safety information is based on the general properties of acyl chlorides and may not be exhaustive for 3-(4-Nitrophenyl)propionyl chloride specifically. Always consult the material safety data sheet (MSDS) before handling.
Synthesis and Experimental Protocol
3-(4-Nitrophenyl)propionyl chloride can be synthesized from its corresponding carboxylic acid, 3-(4-Nitrophenyl)propanoic acid, through reaction with a chlorinating agent. A general and widely used method involves the use of thionyl chloride (SOCl₂).
General Synthesis Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride
This protocol describes a common laboratory procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.
dot
Caption: General workflow for the synthesis of an acyl chloride.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts), place 3-(4-Nitrophenyl)propanoic acid.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A solvent such as toluene or dichloromethane can be used, although thionyl chloride can also act as the solvent.
-
Reaction: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.
-
Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude 3-(4-Nitrophenyl)propionyl chloride can then be purified by vacuum distillation.
Applications in Research and Drug Development
While specific biological activities or direct involvement in signaling pathways for 3-(4-Nitrophenyl)propionyl chloride are not extensively documented in the public literature, its chemical nature as an acyl chloride makes it a versatile intermediate in the synthesis of various derivatives with potential pharmacological relevance.
Acyl chlorides are highly reactive electrophiles that readily participate in nucleophilic acyl substitution reactions. This property allows for the straightforward introduction of the 3-(4-nitrophenyl)propionyl moiety into a wide range of molecules.
Potential Synthetic Applications:
-
Amide Synthesis: Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental transformation in the synthesis of many drug candidates.
-
Ester Synthesis: Reaction with alcohols or phenols to produce esters.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Relevance in Drug Discovery:
The 4-nitrophenyl group is a common feature in various biologically active molecules. The nitro group can act as a hydrogen bond acceptor and can be reduced to an amino group, providing a handle for further chemical modification. Derivatives of 3-nitropropionic acid have been reported to exhibit a range of biological activities, including neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties[2][3]. While these activities are not directly attributed to 3-(4-Nitrophenyl)propionyl chloride itself, it serves as a key building block for synthesizing libraries of compounds for screening in drug discovery programs.
The propionic acid scaffold is also present in numerous non-steroidal anti-inflammatory drugs (NSAIDs)[4]. The ability to readily synthesize derivatives of 3-(4-Nitrophenyl)propanoic acid via its acyl chloride facilitates the exploration of new chemical space around this privileged scaffold.
Use in Peptide Synthesis:
Acyl chlorides can be used to acylate the N-terminus of peptides or amino acids[5]. The 3-(4-nitrophenyl)propionyl group could be introduced to study its effect on peptide conformation, stability, or biological activity. Furthermore, derivatives of 3-amino-3-(4-nitrophenyl)propionic acid are utilized as building blocks in peptide synthesis to enhance stability[6].
dot
Caption: Potential synthetic pathways from 3-(4-Nitrophenyl)propionyl chloride.
Conclusion
3-(4-Nitrophenyl)propionyl chloride is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its high reactivity allows for the facile creation of diverse molecular libraries. While direct biological data on the compound itself is limited, its structural components are present in numerous bioactive molecules, making it a compound of interest for further investigation by the research and drug development community. Researchers are encouraged to consult relevant safety data sheets and perform thorough literature reviews for specific applications.
References
- 1. 3-(4-Nitrophenyl)propionyl chloride | C9H8ClNO3 | CID 14797360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Progress on 3-Nitropropionic Acid Derivatives [mdpi.com]
- 3. Progress on 3-Nitropropionic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
